molecular formula C13H18O B14612330 Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one CAS No. 57387-02-7

Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one

Cat. No.: B14612330
CAS No.: 57387-02-7
M. Wt: 190.28 g/mol
InChI Key: FGALHCWSJJQRKI-UHFFFAOYSA-N
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Description

Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one: is a complex organic compound with a unique structure It belongs to the class of polycyclic compounds, which are known for their stability and diverse chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from simpler cyclic compounds, cyclization reactions can be employed to form the polycyclic structure.

    Hydrogenation: The addition of hydrogen to unsaturated bonds in the presence of a catalyst to achieve the octahydro configuration.

    Functional Group Transformations: Various functional group transformations to introduce the ketone group at the desired position.

Industrial Production Methods

In an industrial setting, the production of This compound would involve:

    Large-scale Reactors: Utilizing large-scale reactors to carry out the cyclization and hydrogenation reactions.

    Catalysts: Employing specific catalysts to enhance reaction rates and yields.

    Purification Techniques: Using distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce functional groups.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

    Decahydro-2-naphthalenone: Another polycyclic compound with similar structural features.

    Tetrahydro-2H-pyran-2-one: A simpler cyclic compound with a ketone group.

Uniqueness

Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one: is unique due to its specific polycyclic structure and the presence of a ketone group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

57387-02-7

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

tetracyclo[5.4.1.11,5.09,13]tridecan-11-one

InChI

InChI=1S/C13H18O/c14-11-6-10-5-8-4-9-2-1-3-13(11,7-8)12(9)10/h8-10,12H,1-7H2

InChI Key

FGALHCWSJJQRKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC4C2C(C1)(C3)C(=O)C4

Origin of Product

United States

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